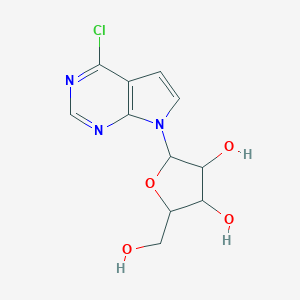

6-Chloro-7-deazapurine-beta-D-riboside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDOTZWMOKUCD-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-7-deazapurine-β-D-riboside: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its structural similarity to endogenous purine nucleosides allows it to interact with key cellular enzymes, leading to a range of biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside, focusing on its role as an adenosine kinase inhibitor. Furthermore, this document elucidates its broader therapeutic potential as an anticancer, antiviral, and antifungal agent, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of 7-Deazapurine Nucleosides

Nature has long utilized nucleoside analogs as tools for cellular regulation and chemical defense. Building upon this, medicinal chemists have developed synthetic nucleoside analogs as powerful therapeutic agents. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a particularly privileged structure in the design of bioactive molecules.[1] The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom confers unique properties, including increased metabolic stability and the potential for further chemical modification.[1] 6-Chloro-7-deazapurine-β-D-riboside is a prominent member of this class, exhibiting a multifaceted pharmacological profile.

Core Mechanism of Action: Inhibition of Adenosine Kinase

The primary and most well-characterized mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of adenosine kinase (ADK).[2] ADK is a crucial enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). By regulating the intracellular concentration of adenosine, ADK plays a pivotal role in maintaining cellular energy homeostasis and modulating adenosine receptor signaling.

The Adenosine Kinase Pathway and Its Regulation

Adenosine is a potent signaling molecule that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The intracellular concentration of adenosine is tightly controlled by the opposing activities of ADK and 5'-nucleotidases. Under normal physiological conditions, ADK efficiently converts adenosine to AMP, keeping intracellular and, consequently, extracellular adenosine levels low.

Competitive Inhibition of Adenosine Kinase

6-Chloro-7-deazapurine-β-D-riboside acts as a competitive inhibitor of ADK. Its structural resemblance to the natural substrate, adenosine, allows it to bind to the active site of the enzyme, thereby preventing the phosphorylation of endogenous adenosine. This inhibition leads to an accumulation of intracellular adenosine, which is then transported out of the cell via equilibrative nucleoside transporters (ENTs). The resulting increase in extracellular adenosine concentration enhances the activation of adenosine receptors, leading to a range of downstream physiological effects.

References

6-Chloro-7-deazapurine-beta-D-riboside biological activity

An In-depth Technical Guide to the Biological Activity of 6-Chloro-7-deazapurine-β-D-riboside

Abstract

6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class. The substitution of the N7 atom of the purine ring with a carbon atom confers unique chemical and biological properties, making the 7-deazapurine scaffold a "privileged" structure in medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted biological activities of 6-Chloro-7-deazapurine-β-D-riboside, detailing its mechanisms of action, summarizing its therapeutic potential across different fields, and exploring its critical role as a versatile intermediate in the synthesis of novel therapeutic agents. We will delve into its function as an enzyme inhibitor, its activity spectrum from antifungal to antimycobacterial, and its utility as a stable probe for biochemical research.

Molecular Profile and Structural Significance

6-Chloro-7-deazapurine-β-D-riboside, also known as 6-Deamino-6-chlorotubercidin, is structurally analogous to natural purine ribonucleosides.[1] Its defining features are the C-N substitution at position 7 of the purine core and a chlorine atom at position 6. The 7-deaza modification enhances the chemical stability of the molecule, particularly the N-glycosidic bond, by making it resistant to enzymatic cleavage by phosphorylases.[1][2] This stability makes it an excellent tool for studying kinase enzymes.[2] The 6-chloro substituent serves as a reactive handle, making the compound a valuable precursor for synthesizing a wide array of derivatives with diverse biological functions.[3]

| Property | Value |

| CAS Number | 16754-80-6[4][5] |

| Molecular Formula | C₁₁H₁₂ClN₃O₄[4][5][6] |

| Molecular Weight | 285.68 g/mol [4] |

| Synonyms | 4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, 6-Deamino-6-chlorotubercidin, NSC 101161[1] |

| Class | Nucleoside Analog, Pyrrolo[2,3-d]pyrimidine |

Core Mechanism of Action: Enzyme Inhibition

The primary and most well-characterized mechanism of action for 6-Chloro-7-deazapurine-β-D-riboside and its derivatives is the inhibition of key enzymes involved in purine metabolism.

Inhibition of Adenosine Kinase (ADK)

Adenosine kinase (ADK) is a crucial enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). This pathway is vital for cellular energy homeostasis and nucleic acid synthesis. 6-Chloro-7-deazapurine-β-D-riboside has been identified as an inhibitor of ADK.[4]

Notably, research on related 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides has shown that this class of compounds can be potent and highly selective inhibitors of Mycobacterium tuberculosis ADK over the human ortholog.[7] This selectivity is a cornerstone of modern antimicrobial drug development, aiming to maximize efficacy against the pathogen while minimizing host toxicity. While the parent compound's specific selectivity profile is part of ongoing research, its inhibitory action establishes a clear mechanistic pathway. The discrepancy often observed between potent enzymatic inhibition and moderate whole-cell activity against mycobacteria may be attributed to poor uptake through the complex bacterial cell wall or the pathogen's use of parallel biosynthetic pathways.[7]

Experimental Workflow: In Vitro Adenosine Kinase (ADK) Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory potential of 6-Chloro-7-deazapurine-β-D-riboside against ADK. The assay couples the production of ADP from the ADK reaction to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Caption: Workflow for an in vitro ADK inhibition assay.

Interference with Nucleic Acid Synthesis

As a nucleoside analog, 6-Chloro-7-deazapurine-β-D-riboside has the potential to interfere with nucleic acid synthesis.[1] This mechanism is fundamental to the activity of many antiviral and anticancer drugs.

The proposed pathway involves:

-

Cellular Uptake: The compound is transported into the cell.

-

Anabolic Phosphorylation: Intracellular kinases sequentially phosphorylate the riboside to its monophosphate, diphosphate, and ultimately triphosphate form.

-

Inhibition or Incorporation: The resulting triphosphate analog can act as a competitive inhibitor of DNA or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination or the synthesis of dysfunctional genetic material.

The 7-deaza modification enhances the stability of the analog, potentially increasing its intracellular half-life and allowing for greater accumulation of the active triphosphate form.[1]

Caption: Intracellular activation and mechanism of action.

Spectrum of Biological Activities

6-Chloro-7-deazapurine-β-D-riboside has demonstrated a range of biological effects, underscoring its potential as a lead compound or a versatile synthetic starting point.

Antifungal Activity

The compound exhibits notable antifungal properties, particularly against plant pathogenic fungi.[8][9] This activity suggests a mechanism of action that targets essential fungal pathways, which may include purine metabolism or nucleic acid synthesis, similar to its effects in other organisms.

| Target Organism | Reported Activity (Concentration) |

| Cochliobolus miyabeanus | Active at 20 ppm[8] |

| Pyricularia oryzae | Active at 20 ppm[8] |

| Colletotrichum lagenarium | Active at 20 ppm[8] |

| Phytophthora infestans | Active at 20 ppm[8] |

Antiviral and Anticancer Potential

While direct, potent antiviral or anticancer activity for 6-Chloro-7-deazapurine-β-D-riboside is not extensively documented, its core structure is foundational to numerous potent agents in these fields.[10][11] The 7-deazapurine scaffold is present in several nucleoside analogs that have advanced to clinical trials for treating viruses like Hepatitis C (HCV).[11] Its primary role in this context is as a key synthetic intermediate.[3][12] The 6-chloro position is readily displaced by various nucleophiles, and the 7-position can be modified via cross-coupling reactions, allowing for the creation of large libraries of novel compounds for screening.

Caption: Role as a versatile synthetic intermediate.

Antiparasitic Research

Kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas disease, lack the ability to synthesize purines de novo and are therefore highly dependent on salvaging them from their host.[13] This dependency makes the purine salvage pathway an attractive drug target. Studies on 7-modified 6-methyl tubercidin derivatives, which share the same core scaffold, have identified compounds with broad-spectrum activity against Trypanosoma and Leishmania species.[13] This highlights the potential of the 6-chloro-7-deazapurine scaffold as a starting point for developing novel antiparasitic agents.

Conclusion and Future Directions

6-Chloro-7-deazapurine-β-D-riboside is a molecule of significant interest, acting as both a biologically active compound and a cornerstone for synthetic chemistry. Its established mechanisms, including the inhibition of adenosine kinase and interference with nucleic acid synthesis, provide a solid foundation for its observed antifungal and antimycobacterial effects.

The true power of this compound, however, lies in its versatility as a synthetic intermediate. The ability to readily modify both the purine-like base and the ribose sugar has enabled the development of advanced nucleoside analogs with potent and specific activities across virology, oncology, and parasitology.

Future research should focus on:

-

Improving Cellular Permeability: Designing prodrug strategies to enhance uptake, particularly for applications like antimycobacterial therapy.

-

Structure-Activity Relationship (SAR) Studies: Systematically exploring substitutions at the C6 and C7 positions to optimize potency and selectivity for specific enzyme or receptor targets.

-

Exploring New Targets: Leveraging the 7-deazapurine scaffold to design ligands for other important biological targets, such as STING agonists for immunotherapy or modulators of G protein-coupled receptors.[14][15]

References

- 1. CAS 16754-80-6: 6-Chloro-7-deazapurine-b-D-riboside [cymitquimica.com]

- 2. shop.hongene.com [shop.hongene.com]

- 3. 6-Chloro-7-deazapurine-b-D-riboside [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. akonscientific.com [akonscientific.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 6-Chloro-7-deazapurine-β-D-riboside | Maxim Biomedical, Inc. [mbidiagnostic.com]

- 10. 6-Chloro-7-deazapurine-β-D-riboside | Pyrimidines | Ambeed.com [ambeed.com]

- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 6-Chloro-7-deazapurine-β-D-riboside: A Technical Guide for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-7-deazapurine-β-D-riboside is a pivotal nucleoside analog that serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents. Its unique structure, which features a chlorine atom at the 6-position and a nitrogen-to-carbon substitution at the 7-position of the purine ring, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic pathway to 6-Chloro-7-deazapurine-β-D-riboside, with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high yield and purity.

Introduction

The quest for novel therapeutic agents has led to a profound interest in the synthesis of modified nucleosides that can act as inhibitors of key cellular enzymes or interfere with viral replication. 6-Chloro-7-deazapurine-β-D-riboside has emerged as a significant building block in this endeavor. The 7-deaza modification, where the N-7 atom of the purine ring is replaced by a carbon atom, enhances the stability of the molecule and alters its interaction with target enzymes. The chlorine atom at the 6-position provides a reactive handle for the introduction of various functional groups through nucleophilic substitution, enabling the generation of diverse compound libraries for drug screening. This guide will delineate a robust and reproducible synthetic route to this important intermediate, empowering researchers to accelerate their drug discovery programs.

Overall Synthetic Strategy

The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is a multi-step process that can be logically divided into three key stages: the preparation of the nucleobase, the synthesis of the protected ribose moiety, and the crucial glycosylation reaction to couple these two components, followed by deprotection.

Figure 1: Overall workflow for the synthesis of 6-Chloro-7-deazapurine-β-D-riboside.

Stage 1: Synthesis of the Nucleobase: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 7-deazapurine core, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical first step. A common and effective method involves the chlorination of its precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Causality Behind Experimental Choices

The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds through the formation of a phosphoryl intermediate, which is then displaced by a chloride ion. The choice of a high boiling point solvent like toluene is often preferred for this reaction to allow for the necessary heating to drive the reaction to completion. The workup procedure is critical, as the product is sensitive to hydrolysis and can revert to the starting material in the presence of water. Therefore, quenching the reaction mixture on ice and neutralizing with a base like sodium bicarbonate is essential to preserve the chlorinated product.

Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.

-

Addition of Reagents: Add phosphorus oxychloride (POCl₃, 3.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be further purified by column chromatography on silica gel or by recrystallization.[1][2][3][4][5][6]

Stage 2: Synthesis of the Protected Ribose: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

The ribose unit must be appropriately protected to ensure the desired stereoselectivity and regioselectivity during the glycosylation reaction. The use of benzoyl groups for the hydroxyls at the 2, 3, and 5 positions and an acetyl group at the anomeric 1-position is a well-established strategy.

Causality Behind Experimental Choices

The synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose involves a three-step process: methylation, benzoylation, and acetylation. The benzoyl groups are chosen for their stability under a range of reaction conditions and their ability to be removed under mild basic conditions. The 2-O-benzoyl group plays a crucial role in directing the stereochemistry of the glycosylation reaction to favor the formation of the desired β-anomer through neighboring group participation.

Experimental Protocol: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Methylation: Dissolve D-ribose in methanol containing a catalytic amount of acid (e.g., HCl or H₂SO₄) and stir at room temperature.

-

Benzoylation: After formation of the methyl ribofuranoside, add pyridine or another suitable base, followed by the slow addition of benzoyl chloride at a low temperature (e.g., 0 °C).

-

Acetylation: The resulting methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside is then treated with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) to replace the anomeric methyl group with an acetyl group.

-

Purification: The final product is purified by recrystallization.[7][8][9][10][11]

Stage 3: The Core Reaction: Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond between a silylated nucleobase and a protected sugar. This reaction is catalyzed by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Figure 2: Simplified mechanism of the Vorbrüggen glycosylation.

Causality Behind Experimental Choices

The silylation of the nucleobase with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) increases its solubility in organic solvents and enhances its nucleophilicity. The Lewis acid, TMSOTf, activates the protected ribose by facilitating the departure of the anomeric acetyl group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The neighboring 2-O-benzoyl group participates in the reaction, shielding the α-face of the ribose ring and directing the incoming nucleobase to attack from the β-face, thus ensuring the formation of the desired β-anomer. The choice of an aprotic solvent like acetonitrile or 1,2-dichloroethane is crucial to prevent side reactions.

Experimental Protocol: Glycosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Silylation of the Nucleobase: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 eq) and stir the mixture at room temperature until the solution becomes clear.

-

Glycosylation: To the solution of the silylated nucleobase, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq). Cool the mixture to 0 °C and then add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring the progress by TLC.

-

Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude protected nucleoside is then purified by silica gel column chromatography.

Stage 4: Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the benzoyl protecting groups from the ribose moiety. The Zemplén deacylation, which employs a catalytic amount of sodium methoxide in methanol, is a highly efficient and mild method for this transformation.

Causality Behind Experimental Choices

The Zemplén deacylation is a transesterification reaction where the methoxide ion acts as a nucleophile to cleave the benzoate esters, releasing the free hydroxyl groups and forming methyl benzoate as a byproduct. The reaction is typically fast and clean, and the byproducts are easily removed during workup.

Experimental Protocol: Deprotection of the Benzoylated Nucleoside

-

Reaction Setup: Dissolve the purified protected nucleoside in anhydrous methanol under an inert atmosphere.

-

Addition of Catalyst: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within a few hours.

-

Neutralization: Once the starting material is consumed, neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by the addition of a weak acid like acetic acid.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude 6-Chloro-7-deazapurine-β-D-riboside is then purified by silica gel column chromatography or recrystallization to afford the final product as a solid.[12][13][14]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (HPLC) | Optical Rotation [α]D |

| 6-Chloro-7-deazapurine-β-D-riboside | C₁₁H₁₂ClN₃O₄ | 285.69 | White to off-white solid | >98% | -51.07° (c=1, MeOH)[15] |

Table 1: Physicochemical properties of 6-Chloro-7-deazapurine-β-D-riboside.[15][16][17][18]

Conclusion

The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is a well-established process that relies on a series of robust and reproducible chemical transformations. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable intermediate in high yield and purity. This guide provides a detailed and scientifically grounded framework for the synthesis, from the preparation of the starting materials to the final deprotection step. The insights into the causality behind the experimental choices are intended to empower researchers to troubleshoot and optimize the synthesis for their specific needs, thereby facilitating the discovery and development of new and innovative therapeutic agents.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 5. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]

- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]

- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 8. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]

- 9. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Nucleosides 9: Design and synthesis of new 8-nitro and 8-amino xanthine nucleosides of expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. chemscene.com [chemscene.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to the Antifungal Potential of 6-Chloro-7-deazapurine-β-D-riboside

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Nucleoside analogs, particularly those belonging to the 7-deazapurine class, represent a promising area of research due to their ability to interfere with essential metabolic pathways in pathogenic organisms. This technical guide provides a comprehensive overview of the antifungal properties of 6-Chloro-7-deazapurine-β-D-riboside, a synthetic nucleoside with demonstrated bioactivity. While current data primarily highlights its efficacy against phytopathogenic fungi, its structural similarity to known adenosine kinase inhibitors suggests a broader potential as an antifungal agent. This document will delve into the known chemical and biological characteristics of 6-Chloro-7-deazapurine-β-D-riboside, its hypothesized mechanism of action, and detailed protocols for its further evaluation as a potential therapeutic for clinically relevant fungal infections.

Introduction: The Promise of 7-Deazapurine Nucleosides in Antifungal Drug Discovery

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, antitumor, and antiparasitic properties[1][2]. The replacement of the N7 atom of the purine ring with a carbon atom alters the electronic properties of the molecule and provides a vector for further chemical modification, often leading to enhanced binding to target enzymes or improved pharmacological properties[1]. 6-Chloro-7-deazapurine-β-D-riboside is a member of this versatile class of compounds. As a nucleoside analog, it mimics natural purine ribonucleosides, allowing it to potentially enter and disrupt fungal cellular machinery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [3] |

| Molecular Weight | 285.69 g/mol | [3] |

| CAS Number | 16754-80-6 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | [3] |

| Stability | Unstable in solutions; freshly prepared solutions are recommended. | [3] |

Proposed Mechanism of Action: Targeting Fungal Adenosine Kinase

The primary hypothesized mechanism of antifungal action for 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of adenosine kinase (ADK). ADK is a key enzyme in the purine salvage pathway, responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). Many pathogenic fungi rely heavily on this salvage pathway for their purine nucleotide supply, making ADK an attractive target for antifungal drug development.

By mimicking adenosine, 6-Chloro-7-deazapurine-β-D-riboside can bind to the active site of fungal ADK. The presence of the chloro group at the 6-position and the deaza modification at the 7-position likely alter its interaction with the enzyme, potentially leading to potent and selective inhibition. This inhibition would disrupt the synthesis of AMP, leading to a depletion of the adenine nucleotide pool and subsequent cessation of DNA, RNA, and protein synthesis, ultimately resulting in fungistatic or fungicidal activity.

Caption: Proposed mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside.

In Vitro Antifungal Activity

Activity Against Plant Pathogenic Fungi

Initial studies have demonstrated the antifungal potential of 6-Chloro-7-deazapurine-β-D-riboside against a range of plant pathogenic fungi. At a concentration of 20 ppm, the compound exhibited inhibitory activity against Cochliobolus miyabeanus, Pyricularia oryzae, Colletotricum lagenarium, and Phytophthora infestans over a period of 2-7 days[3].

Activity Against Clinically Relevant Fungi

To date, there is a lack of publicly available data on the in vitro activity of 6-Chloro-7-deazapurine-β-D-riboside against human and animal pathogenic fungi. To fully assess its therapeutic potential, it is imperative to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically important yeasts and molds.

Table 2: Hypothetical MIC Data for 6-Chloro-7-deazapurine-β-D-riboside Against Clinically Relevant Fungi (Note: The following data is hypothetical and serves as a template for future experimental findings.)

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Data Needed |

| Candida glabrata | ATCC 2001 | Data Needed |

| Candida auris | CDC B11903 | Data Needed |

| Cryptococcus neoformans | H99 | Data Needed |

| Aspergillus fumigatus | ATCC 204305 | Data Needed |

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeast susceptibility testing and is tailored for the evaluation of a nucleoside analog like 6-Chloro-7-deazapurine-β-D-riboside.

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

6-Chloro-7-deazapurine-β-D-riboside

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolate (e.g., Candida albicans ATCC 90028)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile saline

-

Spectrophotometer

Procedure:

-

Compound Preparation:

-

Prepare a 10 mg/mL stock solution of 6-Chloro-7-deazapurine-β-D-riboside in DMSO. Due to the compound's instability in solution, prepare this fresh on the day of the experiment[3].

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL.

-

-

Inoculum Preparation:

-

Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.

-

Protocol for In Vitro Cytotoxicity Assay

Materials:

-

Human cell line (e.g., HEK293 or HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add varying concentrations of 6-Chloro-7-deazapurine-β-D-riboside (e.g., 0.1 to 100 µM) to the wells and incubate for 48-72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy: A Look Ahead

The successful translation of an in vitro active compound to a clinical candidate requires demonstration of efficacy in a relevant animal model. A murine model of disseminated candidiasis is a standard for evaluating the in vivo potential of new antifungal agents.

Proposed In Vivo Efficacy Study Outline:

-

Animal Model: Immunocompromised mice (e.g., neutropenic)

-

Infection: Intravenous challenge with a clinical isolate of Candida albicans.

-

Treatment: Administration of 6-Chloro-7-deazapurine-β-D-riboside at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

Endpoints:

-

Survival analysis over a 14-21 day period.

-

Fungal burden in target organs (kidneys, brain) at specific time points.

-

Structure-Activity Relationship (SAR) and Future Directions

The 7-deazapurine scaffold offers numerous opportunities for chemical modification to optimize antifungal activity and selectivity. Key positions for modification include:

-

C6-position: The chloro group can be replaced with other halogens or functional groups to modulate binding affinity and selectivity for fungal ADK over the human ortholog.

-

C7-position: Modifications at this position can influence the compound's interaction with the enzyme's active site.

-

Ribose moiety: Alterations to the sugar ring can impact metabolic stability and cell permeability.

Future research should focus on synthesizing a library of analogs to explore the SAR and identify compounds with improved potency, a broader antifungal spectrum, and a favorable safety profile.

Conclusion

6-Chloro-7-deazapurine-β-D-riboside is a promising starting point for the development of a new class of antifungal agents. Its foundation as a 7-deazapurine nucleoside and its likely mechanism of action via inhibition of adenosine kinase position it in a scientifically validated area of drug discovery. While the current data on its antifungal activity is limited, this guide provides a clear roadmap for the necessary preclinical evaluation. The detailed protocols for in vitro and the framework for in vivo studies outlined herein will enable researchers to thoroughly characterize its potential and drive the development of the next generation of antifungal therapeutics.

References

- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ugent.be [ugent.be]

- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]

A Technical Guide to the Antiviral Potential of 6-Chloro-7-deazapurine-β-D-riboside

This document provides a comprehensive technical overview of the potential antiviral properties of 6-Chloro-7-deazapurine-β-D-riboside, a synthetic nucleoside analog. Designed for researchers, scientists, and drug development professionals, this guide synthesizes the theoretical framework, mechanism of action, and a robust experimental strategy for the evaluation of this compound.

Introduction: The Rationale for Investigation

6-Chloro-7-deazapurine-β-D-riboside belongs to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class of nucleoside analogs.[1] This class is structurally similar to natural purine nucleosides but features a carbon atom in place of the N7 nitrogen, a modification that can significantly alter the molecule's interaction with cellular and viral enzymes.[1] Naturally occurring 7-deazapurine nucleosides, such as toyocamycin and sangivamycin, have demonstrated potent cytotoxic and biological activities.[2] Furthermore, synthetic derivatives of this scaffold have been the subject of extensive research, leading to the identification of compounds with significant antiviral activity, particularly against RNA viruses.[1][3]

The primary rationale for investigating 6-Chloro-7-deazapurine-β-D-riboside stems from the established success of nucleoside analogs as a cornerstone of antiviral therapy.[4][5] These molecules often act as mimics of natural nucleosides, leading to the disruption of viral replication.[5][6] The specific modifications in 6-Chloro-7-deazapurine-β-D-riboside—the chloro group at position 6 and the deaza modification at position 7—present a novel chemical entity with the potential for unique interactions with viral polymerases, offering a promising avenue for the development of new antiviral agents against emerging and resistant viral pathogens.

Postulated Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase

The most probable antiviral mechanism of action for 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[6][7] RdRp is a critical enzyme for the replication of many RNA viruses and is a well-validated target for antiviral drugs.[6][7][8]

The proposed mechanism involves a multi-step intracellular activation process:

-

Cellular Uptake: The compound is transported into the host cell.

-

Anabolic Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside analog to its active 5'-triphosphate form.[3][9]

-

Competitive Inhibition: The triphosphate analog, mimicking a natural purine nucleotide (e.g., ATP or GTP), competes for the active site of the viral RdRp.

-

Chain Termination or Mutagenesis: Upon incorporation into the nascent viral RNA strand, the analog can either terminate chain elongation due to the lack of a 3'-hydroxyl group (obligate chain termination) or, if a 3'-hydroxyl group is present, introduce mutations that lead to a non-viable viral progeny (lethal mutagenesis).[6][10]

Caption: Postulated intracellular activation and mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside.

Experimental Validation Strategy

A rigorous, multi-faceted approach is required to validate the antiviral potential and elucidate the mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside. The following sections detail the essential experimental workflows.

In Vitro Antiviral Efficacy Assessment

The initial step is to determine the compound's ability to inhibit viral replication in a cell-based system.

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Dengue virus[11]) in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a series of 2-fold serial dilutions of 6-Chloro-7-deazapurine-β-D-riboside in serum-free medium.

-

Virus Infection: Aspirate the culture medium from the cell monolayers and infect with a known titer of the target virus (e.g., multiplicity of infection [MOI] of 0.01) for 1 hour at 37°C.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the prepared serial dilutions of the compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-4 days).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Cytotoxicity Assessment

It is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity.[12]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with the same serial dilutions of 6-Chloro-7-deazapurine-β-D-riboside used in the efficacy assay. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.

Data Presentation and Interpretation

The results from the efficacy and cytotoxicity assays should be tabulated to allow for clear interpretation and the calculation of the Selectivity Index (SI).

| Parameter | Description | Example Value |

| EC50 | 50% Effective Concentration | 2.1 µM[11] |

| CC50 | 50% Cytotoxic Concentration | 150 µM[11] |

| SI | Selectivity Index (CC50 / EC50) | 71.4 |

A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes host cell toxicity, suggesting a more promising therapeutic candidate.

Overall Experimental Workflow Visualization

Caption: A streamlined workflow for the comprehensive evaluation of a novel antiviral compound.

Conclusion and Future Directions

This guide outlines a foundational strategy for the investigation of 6-Chloro-7-deazapurine-β-D-riboside as a potential antiviral agent. Based on the established literature for the 7-deazapurine scaffold, there is a strong scientific premise for its activity against RNA viruses via the inhibition of viral RdRp.[3][13]

The successful demonstration of potent in vitro efficacy and a favorable selectivity index would warrant progression to more advanced studies. Future directions would include:

-

Broad-Spectrum Activity Screening: Testing the compound against a panel of diverse RNA viruses to determine its antiviral spectrum.[7]

-

Resistance Studies: Generating and characterizing viral mutants resistant to the compound to confirm the target and understand potential resistance mechanisms.

-

In Vivo Efficacy: Evaluating the compound's efficacy and safety in relevant animal models of viral infection.[13]

-

Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.

The systematic execution of the described experimental plan will provide a comprehensive data package to support the continued development of 6-Chloro-7-deazapurine-β-D-riboside as a novel antiviral therapeutic.

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms [mdpi.com]

- 11. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2'- C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticancer Potential of 6-Chloro-7-deazapurine-β-D-riboside

Abstract

6-Chloro-7-deazapurine-β-D-riboside, a synthetic nucleoside analog, is emerging as a compound of significant interest in anticancer research. As a derivative of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, it belongs to a class of compounds that has been explored for over half a century for therapeutic applications. This technical guide provides an in-depth analysis of 6-Chloro-7-deazapurine-β-D-riboside, focusing on its synthesis, proposed mechanism of action as an adenosine kinase inhibitor, and detailed protocols for its evaluation as a potential anticancer agent. We will delve into the rationale behind experimental designs and provide a framework for researchers and drug development professionals to investigate this promising molecule.

Introduction: The Rationale for Targeting Nucleoside Metabolism in Oncology

Nucleoside analogs represent a cornerstone of modern chemotherapy.[1] By mimicking endogenous nucleosides, these agents can disrupt critical cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] The 7-deazapurine nucleosides, a class of purine analogs where the N7 atom is replaced by a carbon, have garnered considerable attention due to their diverse biological activities, including antiviral, antifungal, and anticancer properties.[2][3] This structural modification enhances the electron density of the five-membered ring and allows for further substitutions, often leading to improved enzymatic interactions and biological efficacy.[2][3]

6-Chloro-7-deazapurine-β-D-riboside (also known as 4-Chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) is a notable member of this class.[4] Its primary known biochemical activity is the inhibition of adenosine kinase (ADK), a key enzyme in the purine salvage pathway.[5] This guide will explore the multifaceted implications of ADK inhibition in the context of cancer therapy and provide the technical framework for investigating the anticancer potential of 6-Chloro-7-deazapurine-β-D-riboside.

Physicochemical Properties and Synthesis

Chemical Profile

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClN₃O₄[6][[“]] |

| Molecular Weight | 285.68 g/mol [6] |

| CAS Number | 16754-80-6[5][[“]] |

| Synonyms | 4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, 6-Deamino-6-chlorotubercidin[4] |

| Appearance | White to off-white powder |

| Solubility | Soluble in polar solvents like DMSO and water[4][8] |

Synthetic Strategy: A Multi-step Approach

The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is a multi-step process that involves the initial synthesis of the 7-deazapurine core followed by glycosylation with a protected ribose sugar.

The synthesis of the heterocyclic base, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, can be achieved through various reported methods. A common route starts from readily available precursors and involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Synthesis of 4-amino-6-hydroxypyrimidine:

-

Dissolve ethyl cyanoacetate and thiourea in ethanol.

-

Slowly add sodium ethoxide in ethanol at low temperature (0-5 °C).

-

Reflux the mixture for 8-10 hours.

-

Cool and filter the resulting 2-mercapto-4-amino-6-hydroxypyrimidine.

-

Treat the intermediate with Raney nickel in an ammonia solution to yield 4-amino-6-hydroxypyrimidine.[4]

-

-

Formation of the Pyrrole Ring:

-

React 4-amino-6-hydroxypyrimidine with 2-chloroacetaldehyde in the presence of sodium acetate to form 4-hydroxypyrrolo[2,3-d]pyrimidine.[4]

-

-

Chlorination:

-

Treat the 4-hydroxypyrrolo[2,3-d]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain the final product, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent like toluene.[4]

-

The attachment of the β-D-ribofuranose moiety to the N7 position of the deazapurine base is typically achieved via a Vorbrüggen glycosylation reaction. This method involves the reaction of a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid.

Protocol 2: Vorbrüggen Glycosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Silylation of the Base:

-

Suspend 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous solvent (e.g., acetonitrile).

-

Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution of the silylated base.

-

-

Glycosylation Reaction:

-

In a separate flask, dissolve a protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in an anhydrous solvent.

-

Add the solution of the silylated base to the protected sugar.

-

Add a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Deprotection:

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the protected nucleoside by column chromatography.

-

Remove the benzoyl protecting groups by treating the purified product with a solution of ammonia in methanol.

-

-

Final Purification:

-

Purify the final product, 6-Chloro-7-deazapurine-β-D-riboside, by silica gel chromatography to yield a pure solid.

-

Caption: Synthetic workflow for 6-Chloro-7-deazapurine-β-D-riboside.

Mechanism of Action: Inhibition of Adenosine Kinase and its Downstream Effects

The primary proposed anticancer mechanism of 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of adenosine kinase (ADK).[5] ADK is a crucial enzyme that phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels.[9] In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal.[10] By inhibiting ADK, 6-Chloro-7-deazapurine-β-D-riboside can lead to an accumulation of intracellular adenosine, which in turn has several anticancer effects.

Receptor-Independent Induction of Apoptosis

Elevated intracellular adenosine levels can induce apoptosis in cancer cells through mechanisms that are independent of adenosine receptors.[3] This can involve the activation of the intrinsic apoptotic pathway, potentially through the upregulation of p53 or the activation of AMP-activated protein kinase (AMPK).

Epigenetic Modulation through Inhibition of DNA Methylation

ADK plays a critical role in the S-adenosylmethionine (SAM)-dependent transmethylation pathway. Inhibition of ADK leads to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of DNA methyltransferases (DNMTs).[11] The inhibition of DNMTs can lead to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, resulting in their re-expression and subsequent inhibition of tumor growth.[11]

Caption: Proposed mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside.

Preclinical Evaluation: A Roadmap for Investigation

A systematic preclinical evaluation is necessary to validate the anticancer potential of 6-Chloro-7-deazapurine-β-D-riboside. This involves a series of in vitro and in vivo studies to assess its efficacy, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells (e.g., breast, lung, colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 6-Chloro-7-deazapurine-β-D-riboside in DMSO.

-

Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations.

-

Replace the medium in the cell plates with the medium containing the compound. Include vehicle controls (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

-

Mechanistic Validation: Adenosine Kinase Inhibition Assay

To confirm that 6-Chloro-7-deazapurine-β-D-riboside inhibits ADK, a direct enzymatic assay is required.

Protocol 4: Spectrophotometric Adenosine Kinase Activity Assay

This assay couples the production of ADP from the ADK reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

-

-

Enzyme and Inhibitor Incubation:

-

Add recombinant human adenosine kinase to the reaction mixture.

-

Add varying concentrations of 6-Chloro-7-deazapurine-β-D-riboside to the wells of a 96-well plate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding adenosine.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value for ADK inhibition.

-

Future Directions and Conclusion

6-Chloro-7-deazapurine-β-D-riboside presents a compelling case for further investigation as an anticancer agent. Its role as an adenosine kinase inhibitor positions it at the intersection of direct cytotoxicity and immunomodulation, two critical pillars of cancer therapy. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate its potential.

Future studies should focus on:

-

Broad-spectrum screening: Testing the compound against a wider range of cancer cell lines, including those with known resistance mechanisms to other nucleoside analogs.

-

In vivo efficacy: Evaluating the antitumor activity of 6-Chloro-7-deazapurine-β-D-riboside in animal models of cancer.

-

Pharmacokinetic and toxicological profiling: Determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

-

Combination therapies: Investigating the synergistic potential of 6-Chloro-7-deazapurine-β-D-riboside with other anticancer agents, particularly immune checkpoint inhibitors.

References

- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Adenosine Kinase Assay Kit [novocib.com]

- 10. Inhibition of the Adenosine Pathway to Potentiate Cancer Immunotherapy: Potential for Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Adenosine Kinase on Deoxyribonucleic Acid Methylation: Adenosine Receptor-Independent Pathway in Cancer Therapy [frontiersin.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-7-deazapurine-β-D-riboside: Synthesis, Properties, and Biological Applications

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-7-deazapurine-β-D-riboside, a synthetic nucleoside analog of significant interest in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, and provides a detailed methodology for its synthesis via Vorbrüggen glycosylation. Furthermore, it explores its primary mechanism of action as an adenosine kinase inhibitor and its potential therapeutic applications, with a focus on its antifungal properties. Detailed experimental protocols for its synthesis and biological evaluation are provided to enable researchers to apply this knowledge in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, chemical biology, and medicinal chemistry.

Introduction

6-Chloro-7-deazapurine-β-D-riboside is a synthetic pyrrolo[2,3-d]pyrimidine nucleoside that has garnered attention for its diverse biological activities. As a purine analog, it mimics natural nucleosides, allowing it to interact with various cellular enzymes and pathways. The substitution of the N7 atom of the purine ring with a carbon atom to form the 7-deazapurine core enhances its metabolic stability and provides a scaffold for further chemical modification. The presence of a chlorine atom at the 6-position is a key feature, making it a versatile intermediate for the synthesis of a wide array of other 6-substituted 7-deazapurine nucleosides with potential antiviral, anticancer, and antifungal properties.[1][2][3] This guide will provide an in-depth exploration of its chemical synthesis, properties, and biological significance, with a particular focus on its role as an adenosine kinase inhibitor and its antifungal potential.

Chemical Structure and Physicochemical Properties

6-Chloro-7-deazapurine-β-D-riboside, also known by its systematic IUPAC name (2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol, possesses a unique chemical architecture that underpins its biological activity.[4] The core structure consists of a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) base linked to a β-D-ribofuranose sugar moiety.

The key structural features include:

-

7-Deazapurine Core: The replacement of the nitrogen at position 7 with a carbon atom increases the electron density of the five-membered ring and provides a site for further functionalization.[1]

-

6-Chloro Substituent: The chlorine atom at the 6-position is a crucial reactive handle for nucleophilic substitution reactions, allowing for the synthesis of a diverse library of analogs.

-

β-D-Riboside Configuration: The stereochemistry of the ribose sugar is critical for its recognition and interaction with cellular enzymes.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂ClN₃O₄ | [3] |

| Molecular Weight | 285.69 g/mol | [3] |

| CAS Number | 16754-80-6 | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 160-162 °C | [5] |

| Solubility | Soluble in DMSO and Methanol (sparingly) | [5] |

| Storage | 4°C, stored under nitrogen | [3] |

Synthesis of 6-Chloro-7-deazapurine-β-D-riboside

The synthesis of 6-Chloro-7-deazapurine-β-D-riboside is most commonly achieved through a Vorbrüggen glycosylation reaction. This method involves the coupling of a silylated heterocyclic base with a protected ribose derivative, catalyzed by a Lewis acid. The following is a representative, detailed protocol based on established methodologies for the synthesis of similar 7-deazapurine nucleosides.[1]

Synthetic Workflow

The overall synthetic strategy involves three main stages: preparation of the protected ribose, silylation of the 7-deazapurine base, and the final Lewis acid-catalyzed glycosylation followed by deprotection.

References

- 1. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. akonscientific.com [akonscientific.com]

- 5. 16754-80-6 CAS MSDS (6-Chloro-7-deazapurine-b-D-riboside) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 6-Chloro-7-deazapurine-β-D-riboside Derivatives and Analogs

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine ring system, commonly known as the 7-deazapurine scaffold, represents a privileged structure in medicinal chemistry.[1][2] These purine analogs, where the nitrogen atom at position 7 is replaced by a carbon, exhibit a wide spectrum of biological activities.[1][2] This modification makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position, often leading to enhanced binding to enzymes or improved base-pairing in nucleic acids.[1][2] Among the numerous derivatives, 6-chloro-7-deazapurine-β-D-riboside serves as a crucial intermediate for the synthesis of a diverse array of biologically active nucleoside analogs with potential applications as antiviral, anticancer, and antifungal agents.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 6-chloro-7-deazapurine-β-D-riboside derivatives and analogs, intended for researchers and professionals in the field of drug development.

Core Synthesis Strategies

The synthesis of 6-chloro-7-deazapurine-β-D-riboside and its derivatives typically involves a multi-step process, beginning with the construction of the 7-deazapurine core, followed by glycosylation and subsequent modifications.

Construction of the 7-Deazapurine Nucleus

The foundational 6-chloro-7-deazapurine core can be synthesized from commercially available starting materials. A common route involves the iodination of 6-chloro-7-deazapurine using N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) to yield 6-chloro-7-iodo-7-deazapurine.[5] This iodinated intermediate is a key precursor for subsequent glycosylation reactions.

Glycosylation: The Vorbrüggen Approach

A widely employed method for attaching the ribose sugar moiety to the 7-deazapurine base is the Vorbrüggen glycosylation.[5] This reaction typically involves reacting the silylated heterocyclic base with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]

Experimental Protocol: Synthesis of 6-Chloro-7-iodo-7-deazapurine-β-D-riboside [5]

-

Silylation of the Base: To a solution of 6-chloro-7-iodo-7-deazapurine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature under a nitrogen atmosphere.

-

Glycosylation: Cool the reaction mixture to 0°C and add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose followed by TMSOTf.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to 80°C for several hours, monitoring the reaction by thin-layer chromatography.

-

Work-up and Purification: After completion, quench the reaction, extract the product, and purify by silica gel column chromatography to obtain the protected nucleoside.

-

Deprotection: The benzoyl protecting groups on the ribose moiety are typically removed using a solution of ammonia in methanol to yield the final 6-chloro-7-iodo-7-deazapurine-β-D-riboside.

Caption: Synthetic workflow for 6-chloro-7-iodo-7-deazapurine-β-D-riboside.

Derivatization and Structure-Activity Relationships (SAR)

The 6-chloro and 7-iodo positions of the deazapurine riboside are amenable to a wide range of chemical modifications, allowing for the exploration of structure-activity relationships.

Modifications at the C6 Position

The chlorine atom at the C6 position can be readily displaced by various nucleophiles. For instance, reaction with amines can introduce different substituents, leading to a library of N6-substituted 7-deazaadenosine analogs.[6] These modifications have been shown to influence the biological activity, with N6-benzyl and cyclopentyl substitutions being particularly important for modulating affinity for G protein-coupled receptors (GPCRs).

Modifications at the C7 Position

The C7 position offers significant opportunities for diversification. Cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, can be used to introduce aryl and heteroaryl groups.[7] Sonogashira coupling allows for the introduction of alkynyl moieties.[6] These modifications can dramatically alter the biological properties of the resulting nucleosides. For example, 7-hetaryl-7-deazaadenosines have shown potent cytostatic effects.[1][2]

| Derivative Class | Key Modifications | Observed Biological Activity | Reference |

| 7-Hetaryl-7-deazaadenosines | Introduction of heteroaromatic rings at C7 | Potent cytostatic and cytotoxic effects | [1][2] |

| 6-Hetaryl-7-deazapurines | Introduction of heteroaromatic rings at C6 | Cytostatic activity (mechanism often unknown) | [1] |

| Sugar-Modified Derivatives | 2'-C-methylribo or 2'-C-methyl-2'-fluororibo modifications | Strong antiviral activity (e.g., against HCV) | [1][2] |

| 7-Trifluoromethyl Analogs | Introduction of a CF3 group at C7 | Potential for enhanced anticancer activity | [5] |

| N6/C7 Dual-Modified Analogs | Substitutions at both N6 and C7 positions | Affinity for G protein-coupled receptors (GPCRs) | [6] |

Mechanisms of Action and Therapeutic Potential

The diverse biological activities of 6-chloro-7-deazapurine-β-D-riboside derivatives stem from their ability to interact with various cellular targets.

Anticancer Activity

Many 7-deazapurine nucleosides exhibit potent anticancer activity through multiple mechanisms. A common pathway involves intracellular phosphorylation to the corresponding triphosphate, which can then be incorporated into both RNA and DNA.[1][2] Incorporation into RNA can lead to the inhibition of protein synthesis, while incorporation into DNA can cause DNA damage, leading to apoptosis.[1][2][7] Some derivatives also act as inhibitors of key enzymes like adenosine kinase.[1][2]

Caption: General mechanism of action for cytotoxic 7-deazapurine nucleosides.

Antiviral Activity

Sugar-modified 7-deazapurine nucleosides have demonstrated significant potential as antiviral agents, particularly against RNA viruses like Hepatitis C (HCV) and Dengue virus (DENV).[1][2][8] The mechanism of action is often related to the inhibition of viral RNA-dependent RNA polymerase.

Other Therapeutic Applications

Derivatives of 6-chloro-7-deazapurine-β-D-riboside have also shown promise in other therapeutic areas:

-

Antifungal Activity: The parent compound, 6-chloro-7-deazapurine-β-D-riboside, has demonstrated activity against various plant pathogenic fungi.[4]

-

Antikinetoplastid Agents: Certain 7-substituted 6-methyl-7-deazapurine ribonucleosides have shown activity against kinetoplastid parasites, the causative agents of Chagas disease, leishmaniasis, and human African trypanosomiasis.[9]

-

GPCR Modulators: Dual N6/C7 modified 7-deazaadenosine analogs have exhibited affinity for various G protein-coupled receptors, suggesting their potential in modulating GPCR signaling pathways.[6]

Future Directions and Conclusion

The 6-chloro-7-deazapurine-β-D-riboside scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemical modification allows for the fine-tuning of biological activity and the exploration of new therapeutic targets. Future research will likely focus on:

-

Elucidation of Mechanisms: For many potent derivatives, the precise mechanism of action remains to be fully understood.[1][2]

-

Targeted Drug Design: As more is learned about the interactions of these compounds with their biological targets, more rational, target-based design strategies can be employed.

-

Prodrug Approaches: To overcome challenges such as limited phosphorylation, which can be a rate-limiting step for activation, the development of prodrugs like phosphoramidates is a promising strategy.[5]

References

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-7-deazapurine-b-D-riboside [myskinrecipes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-7-deazapurine-β-D-riboside: From Discovery to a Promising Biological Probe

Abstract

6-Chloro-7-deazapurine-β-D-riboside, a synthetically derived nucleoside analog, has emerged as a significant tool in biochemical and pharmacological research. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and biological activities. We delve into the critical synthetic methodologies, particularly the strategic Vorbrüggen glycosylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. Furthermore, this guide offers a detailed exploration of its established roles as an adenosine kinase inhibitor and a potent antifungal agent, complete with available quantitative data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction: The Emergence of a Key Nucleoside Analog

In the landscape of medicinal chemistry and drug discovery, nucleoside analogs represent a cornerstone of therapeutic innovation. By mimicking the natural building blocks of DNA and RNA, these molecules can strategically interfere with biological pathways, offering avenues for treating a wide range of diseases. 6-Chloro-7-deazapurine-β-D-riboside, also known as 6-deamino-6-chlorotubercidin, belongs to the pyrrolo[2,3-d]pyrimidine class of nucleosides. Its structure, characterized by a chlorinated 7-deazapurine core linked to a β-D-ribofuranose sugar, has endowed it with distinct biological properties that have captured the attention of the scientific community.